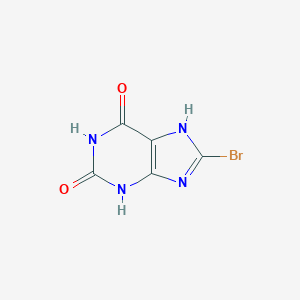

8-Bromoxanthine

Descripción general

Descripción

8-Bromoxanthine is a derivative of xanthine, a purine-based alkaloid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Bromoxanthine can be synthesized through various methods. One common approach involves the bromination of xanthine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8th position . Another method involves the use of thiirane under basic conditions to obtain 6,7-dihydrothiazolo[3,2-f]purine-2,4(1H,3H)-dione .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Chemical Reactions of 8-Bromoxanthine

The presence of bromine at the 8th position of the xanthine molecule allows for various substitution reactions .

Types of Reactions :

- Substitution Reactions: The bromine atom can be substituted by nucleophiles like amines or thiols.

- Oxidation and Reduction: The compound can participate in redox reactions, though these are less common.

- Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.

Common Reagents and Conditions :

- Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.

- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed :

- Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.

- Oxidation Products: Oxidized derivatives of the purine ring.

- Hydrolysis Products: Various hydrolyzed forms of the compound.

This compound is used in synthesizing 8-substituted xanthines via microwave-assisted reactions. For example, 8-bromo-3-methyl-7-α-methylbenzylxanthine, when reacted with N-containing nucleophiles, yields 8-amino- and 8-hydrazinosubstituted 3-methyl-7-α-methylbenzylxanthine .

Xanthine Oxidase Inhibition

This compound inhibits xanthine oxidase, with a Ki of approximately 400 μM . The inhibition is uncompetitive concerning xanthine and noncompetitive regarding molecular oxygen . The compound interacts with the molybdenum center of the enzyme .

Aplicaciones Científicas De Investigación

Structure and Characteristics

8-Bromoxanthine features a bromine atom at the 8-position of the xanthine structure, which enhances its biological activity. The compound is synthesized through methods such as bromination of 3-methylxanthine using brominating agents like N-bromosuccinimide in solvents such as acetic acid.

Medicinal Chemistry

This compound serves as a precursor for synthesizing various xanthine derivatives, particularly those targeting phosphodiesterase (PDE) enzymes. Notably:

- PDE Inhibition : Compounds derived from this compound have shown promising inhibition against Phosphodiesterase 9A, which is crucial for managing conditions related to cyclic nucleotide signaling .

Biochemistry

In biochemical research, this compound is utilized to study enzyme interactions:

- Xanthine Oxidase Inhibition : It acts as an inhibitor of xanthine oxidase with a Ki value around 400 µM. Studies indicate that it preferentially binds to the reduced form of the enzyme's molybdenum center, providing insights into enzyme-substrate interactions .

Environmental Chemistry

The compound has applications in green chemistry for synthesizing substituted xanthines and pyrimidopteridines via eco-friendly methods. This approach minimizes waste and enhances yield efficiency .

Case Study 1: Antimicrobial Activity

Research evaluated the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones (18 mm to 24 mm), indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Phosphodiesterase Inhibition

In comparative studies involving multiple derivatives, this compound demonstrated superior phosphodiesterase inhibition compared to other compounds. This highlights its potential therapeutic role in diseases associated with altered cyclic nucleotide levels .

Mecanismo De Acción

The mechanism of action of 8-Bromoxanthine involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterase enzymes . By binding to these targets, it can modulate various biological pathways, including the inhibition of cyclic AMP and cyclic GMP hydrolysis, leading to diverse physiological effects .

Comparación Con Compuestos Similares

Caffeine: A natural xanthine derivative known for its stimulant effects.

Theophylline: Another xanthine derivative used as a bronchodilator.

Theobromine: Found in cocoa, it has mild stimulant and diuretic effects.

Uniqueness of 8-Bromoxanthine: this compound is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other xanthine derivatives . This modification allows for the development of novel compounds with potential therapeutic applications .

Actividad Biológica

8-Bromoxanthine is a xanthine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound serves as a precursor in the synthesis of various biologically active xanthine derivatives and has been studied for its inhibitory effects on specific enzymes, particularly xanthine oxidase. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound has a bicyclic structure that consists of a fused pyrimidine and imidazole ring. Its chemical formula is , and it is known for its reactivity at various positions on the xanthine ring. The synthesis of this compound typically involves microwave-assisted reactions, which enhance the efficiency and yield of the desired products.

Synthesis Methods

- Microwave-Assisted Synthesis : A one-step synthesis method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation, yielding high EcoScale ratings and yields.

- Reactivity Patterns : The compound can also be synthesized through reactions involving 8-bromopurinedione with oxiranes in pyridine, leading to complex polycyclic systems .

Inhibition of Xanthine Oxidase

One of the most significant biological activities of this compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that generates reactive oxygen species (ROS) during the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

- Ki Value : Research indicates that this compound exhibits a Ki value of approximately 400 nM against xanthine oxidase, demonstrating its potential as a therapeutic agent in conditions associated with elevated uric acid levels, such as gout .

Adenosine Receptor Interaction

This compound has been studied for its interaction with adenosine receptors (ARs), particularly A2A receptors:

- Receptor Affinity : It has shown promising results as a selective antagonist for A2A adenosine receptors, which are implicated in various neurodegenerative diseases . The compound's modifications at the C-8 position enhance both affinity and selectivity towards these receptors.

Case Studies

- Neuroprotective Effects : In vivo studies have demonstrated that xanthine derivatives, including those synthesized from this compound, can prevent neurodegenerative diseases like Parkinson's by antagonizing A2A receptors .

- Anticonvulsant Activity : Compounds derived from this compound have been evaluated for their anticonvulsant properties in various animal models, showing significant protective effects without neurotoxicity at therapeutic doses .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

8-bromo-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145903 | |

| Record name | 8-Bromoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10357-68-3 | |

| Record name | 8-Bromo-3,9-dihydro-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromotheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 8-bromo-3,9-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JQ13K1223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 8-bromoxanthine?

A1: this compound acts as a potent inhibitor of the enzyme xanthine oxidase (XO). [, ] This enzyme plays a crucial role in the metabolic breakdown of purines to uric acid.

Q2: How does this compound's inhibitory activity compare to other known xanthine oxidase inhibitors?

A2: this compound demonstrates competitive inhibition of XO, exhibiting a significantly higher potency compared to its parent compound, adenine. [] Notably, it surpasses the inhibitory capacity of another purine analogue, 8-aminoxanthine, by approximately 10,000-fold. [] While its potency is comparable to the widely used XO inhibitor, allopurinol, this compound does not exhibit the same electron transfer reactions with XO that allopurinol does. []

Q3: What structural features contribute to this compound's potent inhibition of xanthine oxidase?

A3: Molecular modeling studies suggest that specific interactions within the enzyme's active site contribute to this compound's inhibitory action. These include:

- Hydrogen bonding: Between the N-7 nitrogen of the purine ring in this compound and the Arg880 residue of XO, as well as between the N-H group of the purine ring and the Thr1010 residue. []

- Non-bonded interactions: Between the bromine atom at position 8 of the xanthine ring and amino acid residues like Gly799, Glu802, Phe914, Ala1078, Ala1079, and Glu1261. []

Q4: Can this compound be used as a synthon for further chemical modification?

A4: Yes, this compound serves as a versatile starting material for synthesizing a variety of substituted xanthine derivatives. [, , ] The bromine atom at the 8-position exhibits reactivity towards nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Q5: Have any specific derivatives of this compound been synthesized and studied?

A5: Researchers have successfully synthesized and characterized several this compound derivatives, including:

- 8-benzylidenhydrazino-1-p-methylbenzyltheobromines: These compounds, derived from this compound, have been investigated for their antioxidant activity. []

- 8-amino-7-m-bromobenzyl-3-methylxanthines: These derivatives, synthesized through the reaction of 7-m-bromobenzyl-8-bromo-3-methylxanthine with primary and secondary amines, are potential candidates for further structural modifications. []

- 7-Aralkyl-8-chloroxanthines and 7-Aralkyl-8-bromoxanthines: These derivatives demonstrate selective inhibition of the phosphodiesterase type 4 (PDE4) enzyme, making them interesting subjects for studying isoenzyme-specific inhibitors. []

Q6: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is widely employed for the structural elucidation of this compound and its derivatives. [, ] This technique provides valuable information about the arrangement of atoms within the molecule.

Q7: Are there any studies investigating the metal binding properties of this compound?

A7: While not directly related to this compound, research involving its parent compound, xanthine, reveals its ability to form complexes with metals like molybdenum. [] Further research is needed to explore if this compound exhibits similar metal binding properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.